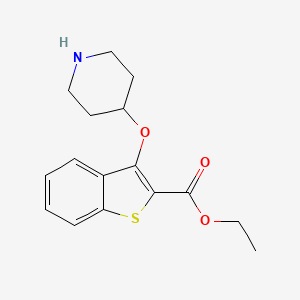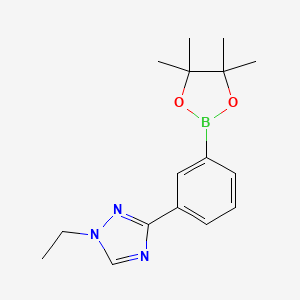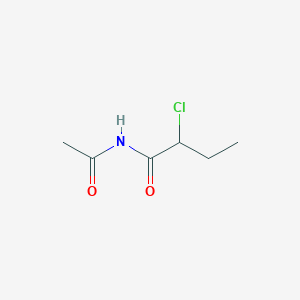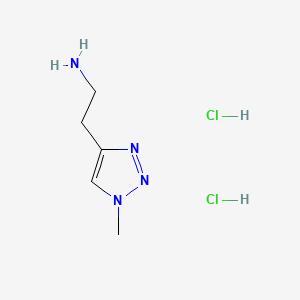![molecular formula C6H8F2N2O B13891913 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms and a fused bicyclic structure, which includes a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one typically involves the fluorination of precursor compounds. One common method involves the deoxyfluorination of alcohols using reagents such as 3,3-difluoro-1,2-diarylcyclopropenes . The reaction conditions often require the use of electron-rich aryl substituents to facilitate the transformation with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of fluorination and the use of stable fluorinating agents like 3,3-difluoro-1,2-diarylcyclopropenes can be scaled up for larger production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles that can replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it can interact with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated compound with applications in energetic materials.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): A high-energy compound used in explosives.
Uniqueness
3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one is unique due to its fused bicyclic structure and the presence of two fluorine atoms. This structure imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other fluorinated compounds.
Propriétés
Formule moléculaire |
C6H8F2N2O |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)2-9-3-1-4(11)10-5(3)6/h3,5,9H,1-2H2,(H,10,11) |
Clé InChI |
ITSYPLQPSOBMAK-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(CN2)(F)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)

![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)

![2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13891909.png)

